molecular formula C15H12Cl2N2O4 B11695222 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B11695222
M. Wt: 355.2 g/mol
InChI Key: BGQSOJOJAGJAIZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, methyl, and nitro functional groups attached to a phenoxy and phenyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for yield and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination can result in unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12Cl2N2O4

Molecular Weight

355.2 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-10(16)2-5-14(9)23-8-15(20)18-13-4-3-11(19(21)22)7-12(13)17/h2-7H,8H2,1H3,(H,18,20)

InChI Key

BGQSOJOJAGJAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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